molecular formula C10H10IN3O2 B13378639 2-[(4-Iodophenyl)hydrazono]-3-oxobutanamide

2-[(4-Iodophenyl)hydrazono]-3-oxobutanamide

Cat. No.: B13378639
M. Wt: 331.11 g/mol
InChI Key: DTRNVZDGDCCLBO-JVCXKWIJSA-N
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Description

2-[(4-Iodophenyl)hydrazono]-3-oxobutanamide (CAS 443863-27-2) is a hydrazone derivative characterized by a 4-iodophenyl group attached to a hydrazone-linked oxobutanamide backbone. Its molecular formula is C₁₀H₁₂IN₃O₂, with a molecular weight of 349.13 g/mol . Its synthesis typically involves diazotization and coupling reactions, as seen in structurally related compounds .

Properties

Molecular Formula

C10H10IN3O2

Molecular Weight

331.11 g/mol

IUPAC Name

(Z)-3-hydroxy-2-[(4-iodophenyl)diazenyl]but-2-enamide

InChI

InChI=1S/C10H10IN3O2/c1-6(15)9(10(12)16)14-13-8-4-2-7(11)3-5-8/h2-5,15H,1H3,(H2,12,16)/b9-6-,14-13?

InChI Key

DTRNVZDGDCCLBO-JVCXKWIJSA-N

Isomeric SMILES

C/C(=C(\C(=O)N)/N=NC1=CC=C(C=C1)I)/O

Canonical SMILES

CC(=C(C(=O)N)N=NC1=CC=C(C=C1)I)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Iodophenyl)hydrazono]-3-oxobutanamide typically involves the reaction of 4-iodoaniline with ethyl acetoacetate in the presence of a suitable catalyst. The reaction proceeds through the formation of a hydrazone intermediate, which is then converted to the final product under controlled conditions . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the optimization of reaction conditions to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Hydrolysis

Hydrazones can hydrolyze under acidic or basic conditions to regenerate the carbonyl compound and hydrazine. For this compound, hydrolysis may yield 4-iodobenzaldehyde and 3-oxobutanamide.

Cyclization Reactions

Hydrazones often participate in cyclization under specific conditions:

  • Azetidinone Formation : Analogous systems (e.g., p-haloamides) undergo cyclization via N-C bond formation under strong bases (e.g., NaH, KH) . If the amide group facilitates leaving-group displacement, azetidinone derivatives could form.

  • Mechanism : Likely involves deprotonation and nucleophilic attack, though direct evidence for this compound is limited.

Reduction

Hydrazones can be reduced to amines or hydrazides. For example, catalytic hydrogenation or NaBH4 might convert the hydrazone to a diamine derivative.

Structural Analog Comparisons

Compound Key Features Reactivity Implications
Ethyl 2-[(4-Iodophenyl)hydrazono]-3-oxobutanoateEthyl ester, iodophenyl hydrazoneHigher ester reactivity vs. amide
Ethyl 2-(Phenylhydrazono)-3-oxobutanoateNo halogen substitutionReduced electrophilicity in aromatic ring
2-[(4-Bromophenyl)hydrazono]-3-oxobutanamideBromine instead of iodineWeaker leaving group (Br vs. I)

Optimization Strategies

Drawing from reaction optimization methodologies :

  • Design of Experiments (DoE) : Factors like acid/base equivalents, temperature, and solvent type can be systematically studied to maximize yields.

  • Kinetic Analysis : Rate studies could clarify reaction steps (e.g., hydrazone formation vs. cyclization).

Biological and Pharmacological Insights

While not directly addressing chemical reactions, structural modifications (e.g., iodine substitution) influence biological activity, as seen in CFTR potentiators . This suggests the compound’s iodophenyl group may modulate reactivity in biochemical contexts.

Scientific Research Applications

2-[(4-Iodophenyl)hydrazono]-3-oxobutanamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(4-Iodophenyl)hydrazono]-3-oxobutanamide involves its interaction with specific molecular targets and pathways. The hydrazono group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. This interaction can affect various cellular processes and pathways, contributing to the compound’s biological effects .

Comparison with Similar Compounds

Structural and Substituent Variations

The table below highlights key structural analogs, focusing on substituent variations and their impacts:

Compound Name Substituent (X) Molecular Formula Melting Point (°C) Key Features
2-[(4-Iodophenyl)hydrazono]-3-oxobutanamide Iodo (I) C₁₀H₁₂IN₃O₂ Not reported Planar keto-hydrazo tautomer; iodine enhances lipophilicity & steric bulk
N'-(1-(2-(4-Chlorophenyl)hydrazono)-1-tosylpropan-2-ylidene)benzothiazole Chloro (Cl) C₂₄H₂₀ClN₅O₃S 239–241 Benzothiazole moiety; sulfonyl group improves stability
N'-(1-(2-(4-Bromophenyl)hydrazono)-4-phenylbut-3-en-2-ylidene)benzohydrazide Bromo (Br) C₂₄H₂₀BrN₅O₂ 224–226 Extended conjugation via phenylbutenyl chain; bromine increases polarity
4-(Cyclopent-1-en-3-ylamino)-5-[2-(4-iodophenyl)hydrazinyl]-4H-1,2,4-triazole-3-thiol Iodo (I) C₁₃H₁₃IN₆S Not reported Triazole-thiol core; potential antiviral activity
N-(2,4-Dimethylphenyl)-2-[2-(4-nitrophenyl)hydrazono]-3-oxobutanamide Nitro (NO₂) C₁₈H₁₉N₅O₅ 222 Nitro group enhances electron-withdrawing effects; crystalline stability

Key Observations :

  • Tautomerism: Like ethyl 2-[(4-chlorophenyl)hydrazono]-3-oxobutanoate, the target compound likely adopts a planar keto-hydrazo tautomeric form, critical for intermolecular interactions .
  • Bioactivity : The triazole-thiol derivative () highlights how structural modifications (e.g., heterocyclic cores) can redirect applications from anticancer to antiviral domains .

Spectral and Crystallographic Data

  • IR/NMR : The target compound’s hydrazone N–H and carbonyl (C=O) stretches are expected near 3200 cm⁻¹ and 1700 cm⁻¹, respectively, consistent with analogs .
  • ¹³C NMR : The oxobutanamide carbonyl signal typically appears at δ 165–175 ppm, while the hydrazone carbon resonates near δ 145–155 ppm .
  • Crystallography: Chlorophenyl analogs (e.g., ethyl 2-[(3-chlorophenyl)hydrazono]-3-oxobutanoate) exhibit planar molecular geometries, stabilized by intramolecular hydrogen bonds (N–H···O) .

Biological Activity

2-[(4-Iodophenyl)hydrazono]-3-oxobutanamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a hydrazone linkage and an iodo-substituted phenyl group, which are significant for its biological properties. The molecular formula is C10_{10}H10_{10}I N3_{3}O, and it has a molecular weight of approximately 295.1 g/mol.

Research indicates that this compound exhibits various mechanisms of action:

  • Antimicrobial Activity : The compound has shown effectiveness against several bacterial strains. Studies have highlighted its ability to inhibit the growth of Gram-positive bacteria, including Staphylococcus aureus, and some Gram-negative bacteria, although the latter may require structural modifications for enhanced activity .
  • Antioxidant Properties : The presence of the hydrazone functional group contributes to its antioxidant capabilities, potentially mitigating oxidative stress in biological systems .
  • Enzyme Inhibition : Some studies suggest that the compound may act as an inhibitor of specific enzymes involved in metabolic pathways, which could be beneficial in treating diseases characterized by dysregulated metabolism .

Biological Activity Data

The following table summarizes key biological activities and findings related to this compound:

Biological Activity Effect Observed Reference
AntimicrobialInhibits growth of S. aureus
AntioxidantReduces oxidative stress
Enzyme InhibitionInhibits specific metabolic enzymes
CytotoxicityExhibits cytotoxic effects on cancer cells

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers evaluated the antimicrobial efficacy of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) was determined for S. aureus and other pathogens, showing promising results that warrant further investigation into its clinical potential .

Case Study 2: Antioxidant Activity

Another study focused on the antioxidant properties of the compound, demonstrating its ability to scavenge free radicals in vitro. This activity suggests potential applications in preventing oxidative damage in cells, which is relevant for aging and chronic diseases .

Case Study 3: Enzyme Interaction

Research into the enzyme inhibition properties revealed that this compound could inhibit key metabolic enzymes, leading to altered metabolic pathways in treated cells. This finding opens avenues for therapeutic applications in metabolic disorders .

Q & A

Basic Question: What synthetic methodologies are commonly employed to prepare 2-[(4-Iodophenyl)hydrazono]-3-oxobutanamide?

Answer:
The synthesis typically involves coupling a 4-iodophenylhydrazine derivative with a β-ketoamide precursor. A diazonium salt intermediate is generated by reacting 4-iodoaniline with nitrous acid (HNO₂) under acidic, low-temperature conditions (0–5°C) to prevent decomposition . This diazonium salt is then coupled with ethyl acetoacetate or a similar β-ketoester, followed by amidation to yield the final product. Key steps include pH control (using sodium acetate buffer) and purification via recrystallization from methanol or ethanol .

Basic Question: Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers should researchers prioritize?

Answer:

  • IR Spectroscopy : Identify the C=O stretch (3-oxobutanamide) at ~1720–1680 cm⁻¹ and N–H stretches (hydrazone) at ~3300–3200 cm⁻¹. Intramolecular hydrogen bonding in the hydrazone moiety may shift these bands .
  • ¹H/¹³C NMR : Look for the hydrazone NH proton as a broad singlet at δ 10–12 ppm. The 4-iodophenyl aromatic protons appear as a doublet (J ≈ 8–9 Hz) near δ 7.5–8.0 ppm. The methylene protons adjacent to the carbonyl group (C-2) resonate at δ 3.9–4.1 ppm as a singlet .
  • Mass Spectrometry : Confirm the molecular ion peak (M⁺) and fragmentation patterns consistent with β-ketoamide cleavage .

Basic Question: What safety protocols are recommended for handling this compound in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to minimize inhalation risks .
  • Waste Management : Segregate waste containing iodinated aromatic compounds and dispose via licensed hazardous waste facilities to prevent environmental contamination .
  • Stability : Store in amber glass vials at 2–8°C under inert gas (N₂/Ar) to prevent photodegradation and oxidation .

Advanced Question: How does the keto-enol tautomeric equilibrium of this compound influence its reactivity, and how can researchers analyze it?

Answer:
The β-ketoamide group exhibits keto-enol tautomerism, stabilized by intramolecular hydrogen bonding. Substituents on the phenyl ring (e.g., electron-withdrawing iodine) affect the equilibrium:

  • NMR Titration : Monitor the enolic proton (δ 12–14 ppm) in DMSO-d₆. A decrease in signal intensity with temperature indicates a shift toward the keto form .
  • UV-Vis Spectroscopy : Enol tautomers typically absorb at longer wavelengths (λmax ≈ 300–350 nm) due to extended conjugation. Solvent polarity (e.g., DMSO vs. chloroform) modulates the equilibrium .

Advanced Question: What computational approaches are suitable for modeling the electronic structure and tautomerism of this compound?

Answer:

  • Density Functional Theory (DFT) : Use hybrid functionals (e.g., B3LYP) with a 6-311++G(d,p) basis set to calculate tautomer energies and hydrogen-bonding interactions. Include solvent effects via the Polarizable Continuum Model (PCM) .
  • Molecular Dynamics (MD) : Simulate solvent-dependent tautomerization pathways and free-energy barriers .

Advanced Question: How does this compound react with transition metals, and what applications arise from its coordination chemistry?

Answer:
The hydrazone moiety acts as a bidentate ligand, coordinating via the azo nitrogen and carbonyl oxygen.

  • Synthesis of Metal Complexes : React with Cu(II), Ni(II), or Fe(III) salts in ethanol under reflux. Characterize using magnetic susceptibility measurements (e.g., Evans method) and ESR spectroscopy for paramagnetic species .
  • Applications : Metal complexes may exhibit enhanced antifungal or anticancer activity compared to the free ligand .

Advanced Question: How do solvent and temperature affect the crystallographic packing of this compound?

Answer:

  • X-ray Crystallography : Slow evaporation from methanol yields monoclinic crystals (space group P2₁/c). Intramolecular N–H⋯O hydrogen bonds create a planar conformation, while intermolecular C–H⋯π interactions stabilize the lattice .
  • Thermal Analysis : Differential Scanning Calorimetry (DSC) reveals phase transitions at ~150–170°C, correlating with loss of solvent molecules .

Advanced Question: What strategies optimize the regioselectivity of reactions involving the hydrazone group?

Answer:

  • pH Control : Acidic conditions (pH < 3) favor protonation of the hydrazone nitrogen, directing electrophilic substitution to the para position of the phenyl ring .
  • Protecting Groups : Temporarily protect the β-ketoamide with tert-butyldimethylsilyl (TBS) groups to prevent unwanted side reactions during functionalization .

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